molecular formula C12H14O3 B12770976 Unii-SL7fad899C

Unii-SL7fad899C

Cat. No.: B12770976
M. Wt: 206.24 g/mol
InChI Key: UMSHXRVBYUKRDF-MNOVXSKESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, typically involves the reaction of 4-methylphenylacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then subjected to epoxidation using a peracid such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale preparative high-performance liquid chromatography (HPLC) for purification . This method ensures high purity and consistency in the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. This reactivity is exploited in medicinal chemistry to design compounds with specific therapeutic activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-chlorophenyl)-2-oxiranecarboxylate, cis-
  • Ethyl 3-(4-bromophenyl)-2-oxiranecarboxylate, cis-
  • Ethyl 3-(4-fluorophenyl)-2-oxiranecarboxylate, cis-

Uniqueness

Ethyl 3-(4-methylphenyl)-2-oxiranecarboxylate, cis-, is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the methyl group influences its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl (2S,3R)-3-(4-methylphenyl)oxirane-2-carboxylate

InChI

InChI=1S/C12H14O3/c1-3-14-12(13)11-10(15-11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-,11+/m1/s1

InChI Key

UMSHXRVBYUKRDF-MNOVXSKESA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=C(C=C2)C

Origin of Product

United States

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